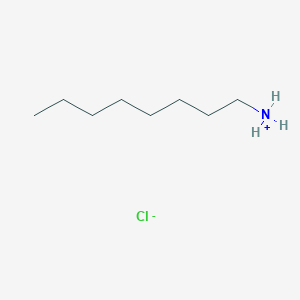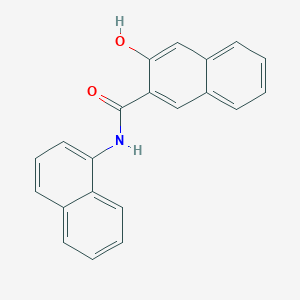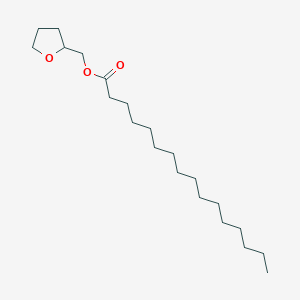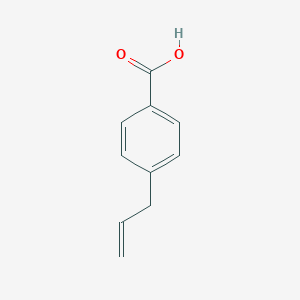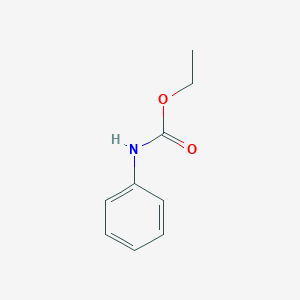
1,2-Epoxypentane
Übersicht
Beschreibung
1,2-Epoxypentane is used as a gelation agent for the sol-gel synthesis of several different transition and main-group metal oxide aerogels . It has a molecular formula of C5H10O and a molecular weight of 86.13 .
Synthesis Analysis
The synthesis of 1,2-Epoxypentane involves the use of an epoxide hydrolase enzyme. This enzyme can perform a single enzymatic synthesis of ®-1,2-diols from racemic epoxides . The process is considered green and efficient, providing valuable ®-1,2 diols with high eep and yields .
Molecular Structure Analysis
The molecular structure of 1,2-Epoxypentane is characterized by a three-membered cyclic ether, also known as an epoxide . The regioselectivity of the molecule has been studied using kinetic parameter analysis and molecular docking simulations .
Chemical Reactions Analysis
1,2-Epoxypentane undergoes enantioconvergent hydrolysis, a reaction facilitated by an engineered Escherichia coli strain overexpressing a novel Streptomyces fradiae epoxide hydrolase .
Physical And Chemical Properties Analysis
1,2-Epoxypentane is a liquid at 20°C with a boiling point of 90°C and a flash point of -12°C . It has a specific gravity of 0.83 and a refractive index of 1.40 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1,2-Epoxypentane is used in chemical synthesis. It is used as a reactant in the production of other chemicals .
Microbial Epoxide Hydrolases Research
1,2-Epoxypentane is used in the research of microbial epoxide hydrolases (EHs). A novel EH, SfEH1, was identified based on the genome annotation of Streptomyces fradiae and sequence alignment analysis with local protein library .
Wirkmechanismus
Target of Action
1,2-Epoxypentane, also known as Propyloxirane , is a small organic compound that primarily targets the epoxide hydrolase enzymes in various organisms. These enzymes play a crucial role in the metabolism of epoxides, which are reactive three-membered cyclic ethers .
Mode of Action
The mode of action of 1,2-Epoxypentane involves its interaction with the active sites of epoxide hydrolase enzymes. The compound undergoes a ring-opening reaction, which is catalyzed by these enzymes . This reaction is essentially an SN2 mechanism , where the epoxide oxygen forms an alkoxide, which is subsequently protonated by water, forming a 1,2-diol product . If the epoxide is asymmetric, the incoming hydroxide nucleophile will preferably attack the less substituted epoxide carbon .
Biochemical Pathways
1,2-Epoxypentane is involved in the epoxidation pathway . It is produced from the epoxidation of 1-pentene, and can be further converted into 1,2-Pentanediol through a process called oxidative hydration . This process involves a combination of 1-pentene epoxidation and subsequent 1,2-epoxypentane hydration .
Pharmacokinetics
Its metabolism primarily involves the action of epoxide hydrolase enzymes, which convert it into less reactive diols .
Result of Action
The primary result of 1,2-Epoxypentane’s action is the production of 1,2-Pentanediol . This compound is a high value-added chemical which has a pivotal role in human production and life . It has been widely used in polyester, disinfectant, printing ink, cosmetic production, and chemical production fields .
Safety and Hazards
Zukünftige Richtungen
The future directions for 1,2-Epoxypentane research could involve further exploration of its synthesis methods and applications. For instance, the use of microbial epoxide hydrolases with desired catalytic properties could be investigated . Additionally, the potential applications of 1,2-Epoxypentane in the synthesis of various metal oxide aerogels could be explored .
Eigenschaften
IUPAC Name |
2-propyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883637 | |
| Record name | Oxirane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxypentane | |
CAS RN |
1003-14-1 | |
| Record name | 2-Propyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxypentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,2-Epoxypentane influence its interaction with enzymes like epoxide hydrolases?
A2: The length and branching of the alkyl chain in 1,2-Epoxypentane and related epoxides significantly affects their interaction with enzymes like microsomal epoxide hydrolase. [] This influence on enzyme selectivity is also observed with engineered bacterial strains overexpressing specific epoxide hydrolases. For instance, Streptomyces fradiae epoxide hydrolase (SfEH1) expressed in Escherichia coli demonstrated high activity and enantioselectivity towards 1,2-Epoxypentane and 1,2-Epoxyhexane, producing predominantly (R)-1,2-pentanediol and (R)-1,2-hexanediol, respectively. [] Molecular docking simulations further support these findings, highlighting the role of specific interactions between the epoxide structure and the enzyme's active site in determining substrate specificity. []
Q2: Can 1,2-Epoxypentane be used to modify enzymes for improved stability?
A3: Yes, 1,2-Epoxypentane has proven effective in chemically modifying Candida antarctica lipase B (Cal-B) to enhance its stability. [] The length of the epoxide arm plays a critical role in the modification process, influencing the final properties of the modified enzyme. [] The use of 1,2-Epoxypentane, alongside other epoxides and diepoxides, offers a promising approach for improving the activity and stability of enzymes for various biotechnological applications. []
Q3: What is the role of 1,2-Epoxypentane in organic synthesis?
A4: 1,2-Epoxypentane serves as a versatile building block in organic synthesis. Notably, it plays a crucial role in synthesizing functionalized δ-lactams, which are valuable intermediates in preparing natural products like the Sedum alkaloids (-)-halosaline and (-)-epihalosaline. [, ] The synthesis involves a cyclopentanone ring expansion strategy, highlighting the utility of 1,2-Epoxypentane in constructing complex molecular architectures. [, ]
Q4: Are there efficient methods for producing 1,2-pentanediol from 1,2-Epoxypentane?
A5: Yes, an improved process for synthesizing 1,2-pentanediol using 1,2-Epoxypentane as a starting material has been developed. [] This process involves reacting 1,2-Epoxypentane with formic acid and calcium hydroxide, followed by a series of purification steps to obtain high-purity 1,2-pentanediol with a yield exceeding 92%. [] This method offers advantages in terms of mild reaction conditions and ease of operation, making it suitable for industrial-scale production. []
Q5: Can microreactors enhance the efficiency of 1-pentene epoxidation to 1,2-Epoxypentane?
A7: Yes, microchannel reactors coated with titanium silicalite-1 (TS-1) have shown promise in enhancing the epoxidation of 1-pentene to 1,2-Epoxypentane. [] These reactors, fabricated on silicon substrates, offer excellent heat transfer capabilities and precise control over reaction conditions, leading to improved efficiency and selectivity. [] Computational models have been developed to simulate the reaction within these microreactors, providing valuable insights for optimizing process parameters. []
Q6: What is the role of 1,2-Epoxypentane in sphingolipid synthesis?
A8: Derivatives of 1,2-Epoxypentane, specifically 3R,4R,5R 3,5-dibenzyloxy-4-p-methoxybenzyl-1,2-epoxypentane, serve as crucial intermediates in synthesizing sphingolipids. [] These compounds provide the structural framework for building the sphingolipid backbone, highlighting the importance of 1,2-Epoxypentane derivatives in accessing these biologically relevant molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



